molecular formula C14H19NO3S3 B1653127 3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate CAS No. 175203-05-1

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Cat. No.: B1653127
CAS No.: 175203-05-1
M. Wt: 345.5 g/mol
InChI Key: YJGBNGDIAFVSTH-UHFFFAOYSA-N
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Description

3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a chemical compound . Its IUPAC name is imino-methyl-thiophen-2-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Properties

IUPAC Name

imino-methyl-thiophen-3-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-2-3-7-4-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBNGDIAFVSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384878
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-05-1
Record name Maybridge1_004756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 2
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 3
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 4
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 5
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate
Reactant of Route 6
3-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

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